N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a trifluoroethyl group and a benzothiadiazole moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is first functionalized with a trifluoroethyl group through a nucleophilic substitution reaction. This intermediate is then coupled with a benzothiadiazole derivative using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
- Bis(2-ethylhexyl) terephthalate
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
This compound stands out due to its unique combination of a trifluoroethyl group and a benzothiadiazole moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4OS/c16-15(17,18)9-22-5-3-10(4-6-22)8-19-14(23)11-1-2-12-13(7-11)21-24-20-12/h1-2,7,10H,3-6,8-9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMDELMMQAVKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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